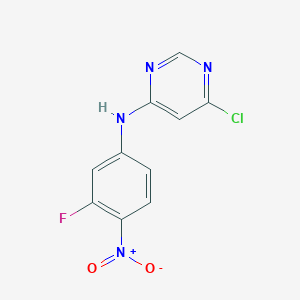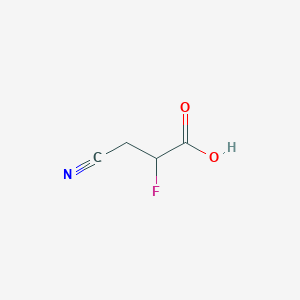
2,2-Difluorocyclohexanamine formate
Übersicht
Beschreibung
“2,2-Difluorocyclohexanamine formate” is a chemical compound. The hydrochloride variant of this compound has a molecular weight of 171.62 . . The physical form of this compound is solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-difluorocyclohexanamine hydrochloride . The InChI code for this compound is 1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(6)9;/h5H,1-4,9H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.62 . . The physical form of this compound is solid .Wissenschaftliche Forschungsanwendungen
Green Chemistry and Sustainable Processes
Research into the synthesis and applications of cyclohexylamines demonstrates a broader push toward sustainable chemical processes. For instance, the study by Jumde et al. (2015) shows an efficient method to produce substituted cyclohexylamines through hydrogenation and reductive amination of phenols using sodium formate and Pd/C as a catalyst in water. This process highlights a green chemistry approach by using a sustainable hydrogen source and a recoverable catalyst, illustrating how derivatives of cyclohexanamine, such as 2,2-difluorocyclohexanamine formate, could be synthesized in an environmentally friendly manner (Jumde et al., 2015).
Synthesis of Liquid Crystal Intermediates
F. Xing (2010) reports on the synthesis of 4-(2,3-difluorine-4-n-alkoxy) phenyl cyclohexanol from 4-(2,3-difluorine-4-n-alkoxy) phenyl cyclohexyl formate, indicating the relevance of difluorocyclohexanamine derivatives in producing liquid crystal intermediates. The study underscores the importance of these compounds in the development of materials for electronic displays and devices, offering a glimpse into the potential applications of 2,2-difluorocyclohexanamine formate in advanced material science (Xing, 2010).
Electrochemical Carbon Dioxide Reduction
The electrochemical reduction of carbon dioxide to formate represents a promising area of research for carbon capture and utilization technologies. Subramanian et al. (2007) designed an electrochemical reactor using a perfluoro polymer cation exchange membrane for the efficient conversion of CO2 to formate under ambient conditions. This study points to the potential role of 2,2-difluorocyclohexanamine formate in facilitating or optimizing such processes, highlighting its possible contribution to sustainable energy solutions (Subramanian et al., 2007).
Applications in Organic Synthesis and Catalysis
The development of novel catalysts and synthetic routes is a critical area of chemical research. Studies on the oxidative carbonylation of diamines to produce carbamates, as discussed by Hussong et al. (2020), demonstrate the application of formate derivatives in creating valuable chemical precursors. This research suggests the potential utility of 2,2-difluorocyclohexanamine formate in catalysis and organic synthesis, particularly in the production of polyurethanes from CO2, indicating its relevance in both environmental chemistry and industrial applications (Hussong et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-amino-2,2-difluorocyclohexyl) formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-6(9)3-1-2-4-7(6,10)12-5-11/h5H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIKJRCSVYAPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)(N)OC=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclohexanamine formate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



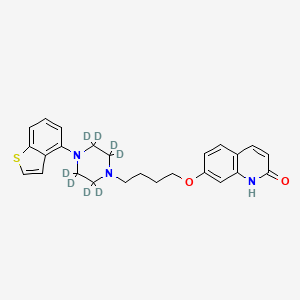

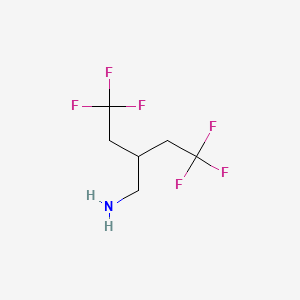
![Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate](/img/structure/B1472547.png)
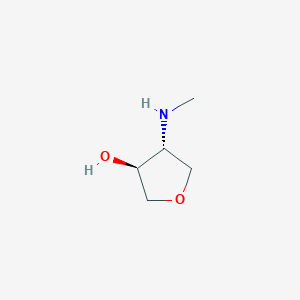
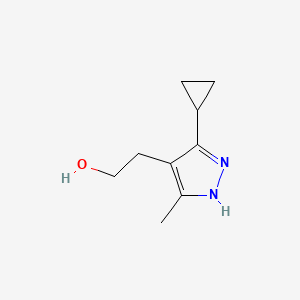

![4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1472552.png)
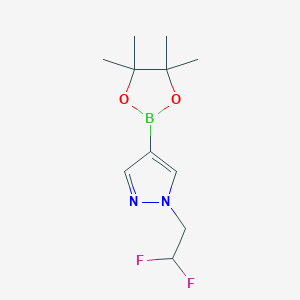
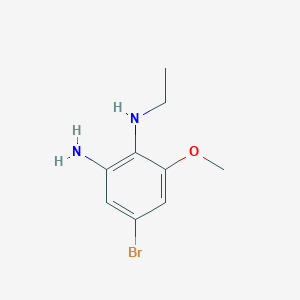
![1-[(4-fluorooxan-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472561.png)

